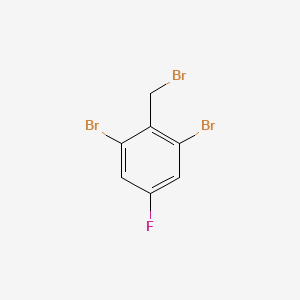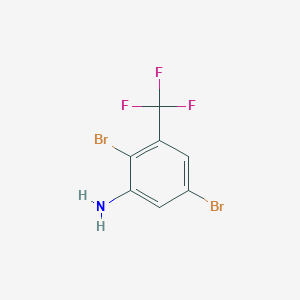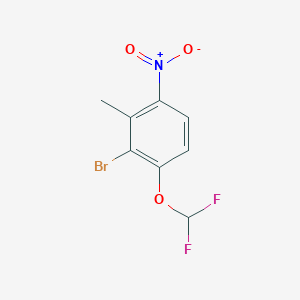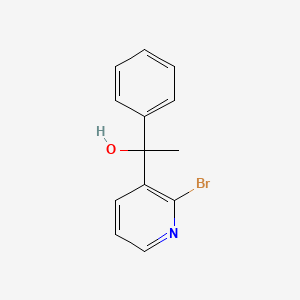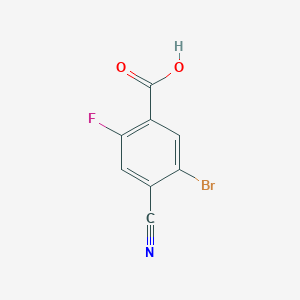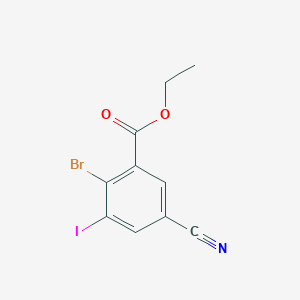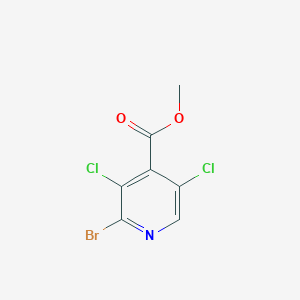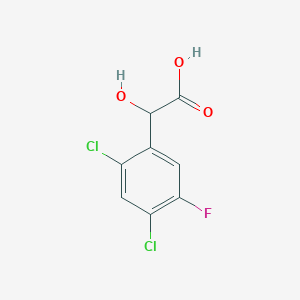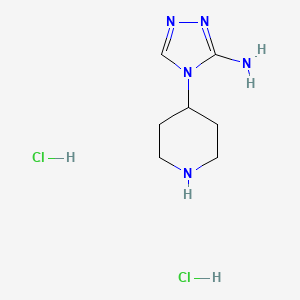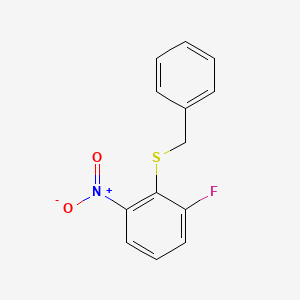
2,2-Dimethyl-6-(phenoxymethyl)morpholine
Overview
Description
“2,2-Dimethyl-6-(phenoxymethyl)morpholine” is a chemical compound with the CAS Number: 1803600-72-7 . It has a molecular weight of 221.3 and its IUPAC name is 2,2-dimethyl-6-(phenoxymethyl)morpholine . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-6-(phenoxymethyl)morpholine” is 1S/C13H19NO2/c1-13(2)10-14-8-12(16-13)9-15-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“2,2-Dimethyl-6-(phenoxymethyl)morpholine” is a powder . The molecular formula is C13H19NO2 .Scientific Research Applications
Analytical Methods for Determining Antioxidant Activity
Morpholine derivatives are frequently involved in studies focusing on antioxidant activity. For instance, the review by Munteanu and Apetrei (2021) highlights critical tests for determining the antioxidant capacity of compounds, including those based on chemical reactions involving morpholine derivatives. These assays are pivotal in analyzing the antioxidant capacity of complex samples, suggesting that morpholine derivatives could play a role in such analyses due to their chemical reactivity and potential antioxidant properties (Munteanu & Apetrei, 2021).
Polyphenols and Health Benefits
While not directly related to 2,2-Dimethyl-6-(phenoxymethyl)morpholine, research on polyphenols demonstrates the scientific interest in compounds with antioxidant properties. The comprehensive review by Rasouli, Farzaei, and Khodarahmi (2017) on polyphenols underscores their significance against chronic diseases, linking the broader chemical exploration of phenolic compounds with potential health benefits. This indicates an ongoing scientific pursuit to understand and utilize compounds, possibly including morpholine derivatives, for their beneficial effects (Rasouli et al., 2017).
Morpholine and Pyrans Derivatives
The review by Asif and Imran (2019) specifically discusses the chemical and pharmacological interest in morpholine and pyrans derivatives, highlighting the broad spectrum of pharmacological profiles these derivatives exhibit. This review underlines the significance of morpholine rings in developing compounds with diverse pharmacological activities, suggesting that 2,2-Dimethyl-6-(phenoxymethyl)morpholine could have potential applications in pharmacology and biochemistry due to its morpholine structure (Asif & Imran, 2019).
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyl-6-(phenoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)10-14-8-12(16-13)9-15-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGXNISTJBQAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)COC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-(phenoxymethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



